OATP1B1 and OATP1B3 Inhibitory Potency: BSP Exhibits Sub-Micromolar IC50 Values vs. Rifampicin
Bromosulfophthalein (BSP) demonstrates 5.5-fold greater inhibitory potency toward OATP1B1 compared with the reference inhibitor rifampicin, and approximately 1.3-fold greater potency toward OATP1B3. In competition assays using OATP1B1- and OATP1B3-expressing cell lines, BSP inhibited OATP1B1-mediated transport with an IC50 of 0.18 ± 0.02 μM, versus rifampicin at 0.99 ± 0.07 μM. For OATP1B3, BSP achieved an IC50 of 0.51 ± 0.02 μM versus rifampicin at 0.65 ± 0.02 μM [1]. A separate study using Gd-EOB-DTPA as a competing substrate found BSP inhibited OATP1B1 uptake with an IC50 of 0.6 mM and OATP1B3 uptake with an IC50 of 0.4 mM, compared with rifampicin IC50 values of 11.9 μM (OATP1B1), 1.4 μM (OATP1B3), and 80.5 μM (OATP2B1) [2]. These data establish BSP as one of the most potent known inhibitors of OATP1B1, exceeding rifampicin potency by 5- to 30-fold depending on the OATP isoform, and define its quantitative selectivity profile across the OATP1B1/1B3/2B1 family.
| Evidence Dimension | OATP1B1 inhibition IC50 (μM) |
|---|---|
| Target Compound Data | BSP OATP1B1 IC50 = 0.18 ± 0.02 μM [1]; 0.6 mM (Gd-EOB-DTPA competition assay) [2] |
| Comparator Or Baseline | Rifampicin OATP1B1 IC50 = 0.99 ± 0.07 μM [1]; 11.9 μM (Gd-EOB-DTPA assay) [2] |
| Quantified Difference | BSP is 5.5-fold more potent than rifampicin at OATP1B1 (0.18 vs. 0.99 μM); 1.3-fold more potent at OATP1B3 (0.51 vs. 0.65 μM) [1] |
| Conditions | OATP1B1- or OATP1B3-transfected HEK293 cells; inhibition of 2.5 μM 8-FcA (OATP1B1) or 1.25 μM 8-FcA (OATP1B3) uptake; mean ± SEM from ≥2 independent experiments performed in triplicate [1] |
Why This Matters
For laboratories conducting OATP-mediated drug–drug interaction (DDI) screening or hepatocyte transport phenotyping, BSP provides a validated, high-potency positive control inhibitor with defined isoform selectivity, enabling standardized assay calibration that cannot be matched by structurally unrelated inhibitors such as rifampicin.
- [1] Karlgren M, Vildhede A, Norinder U, Wisniewski JR, Kimoto E, Lai Y, Haglund U, Artursson P. Classification of inhibitors of hepatic organic anion transporting polypeptides (OATPs): influence of protein expression on drug–drug interactions. J Med Chem. 2011;54(13):4541–4551. Table 1: OATP1B1 IC50 for BSP 0.18 ± 0.02 μM; OATP1B3 IC50 0.51 ± 0.02 μM; rifampicin OATP1B1 IC50 0.99 ± 0.07 μM, OATP1B3 IC50 0.65 ± 0.02 μM. View Source
- [2] Leonhardt M, Keiser M, Oswald S, Kuhn J, Jia J, Grube M, Kroemer HK, Siegmund W, Weitschies W. Hepatic uptake of the magnetic resonance imaging contrast agent Gd-EOB-DTPA: role of human organic anion transporters. Drug Metab Dispos. 2010;38(7):1024–1028. Reports BSP IC50 for OATP1B1 = 0.6 mM, OATP1B3 = 0.4 mM; rifampicin IC50 11.9 μM (OATP1B1), 1.4 μM (OATP1B3), 80.5 μM (OATP2B1). View Source
